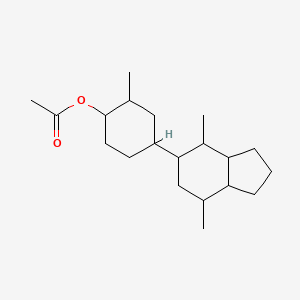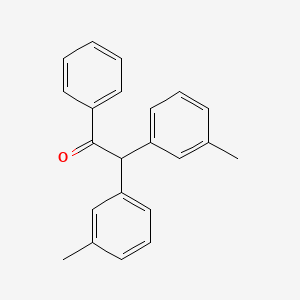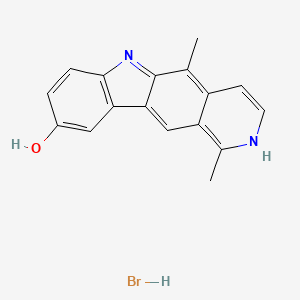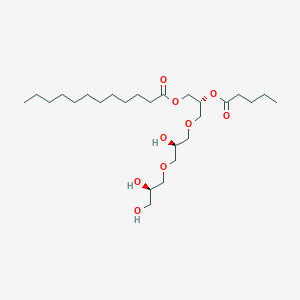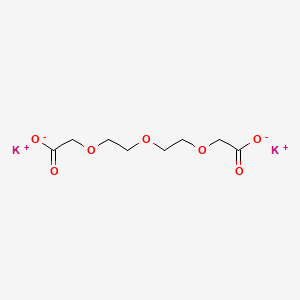
Dipotassium 2,2'-(oxybis(2,1-ethanediyloxy))bisacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate is a chemical compound with the molecular formula C8H12K2O7 and a molecular weight of 298.37 g/mol. It is known for its unique structure, which includes two potassium ions and a complex organic backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate typically involves the reaction of ethylene glycol derivatives with potassium hydroxide. The reaction proceeds through a series of esterification and neutralization steps, resulting in the formation of the final product.
Industrial Production Methods
In industrial settings, the production of dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylates, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate involves its interaction with molecular targets through ionic and covalent bonding. The potassium ions play a crucial role in stabilizing the compound and facilitating its reactivity. The organic backbone interacts with various molecular pathways, influencing biochemical and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bispropionate
- Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisbutyrate
Uniqueness
Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it offers better solubility, stability, and reactivity, making it more suitable for certain applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
94201-43-1 |
|---|---|
Formule moléculaire |
C8H12K2O7 |
Poids moléculaire |
298.37 g/mol |
Nom IUPAC |
dipotassium;2-[2-[2-(carboxylatomethoxy)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C8H14O7.2K/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12;;/h1-6H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Clé InChI |
FNUHSPUPCVFIIH-UHFFFAOYSA-L |
SMILES canonique |
C(COCC(=O)[O-])OCCOCC(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



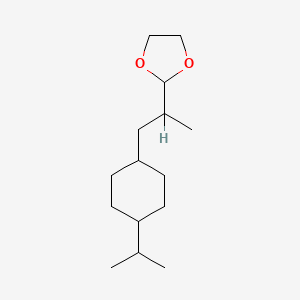
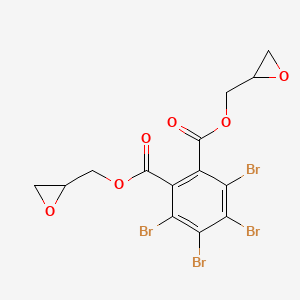
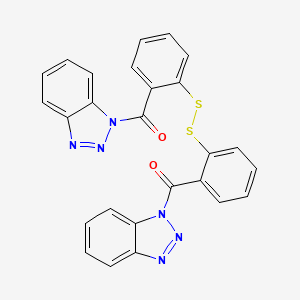

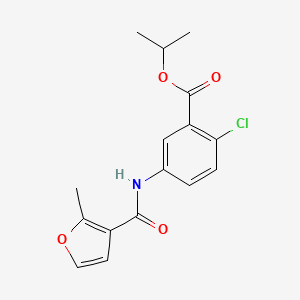
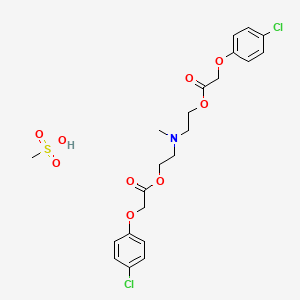
![Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate](/img/structure/B12685193.png)

